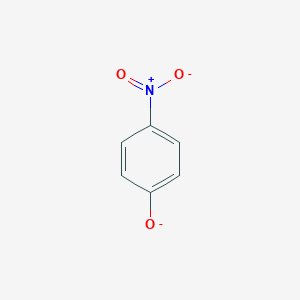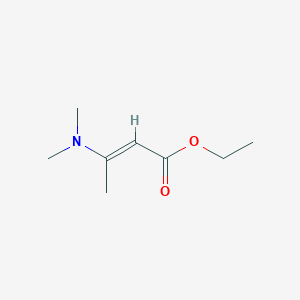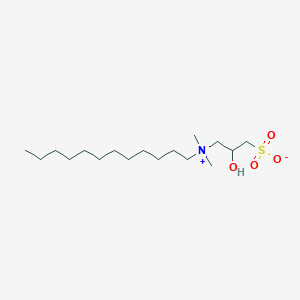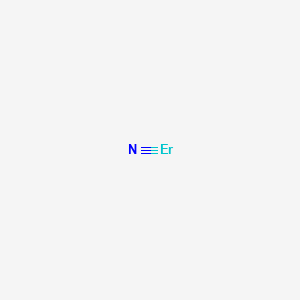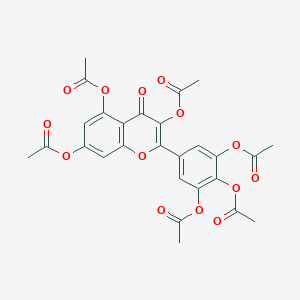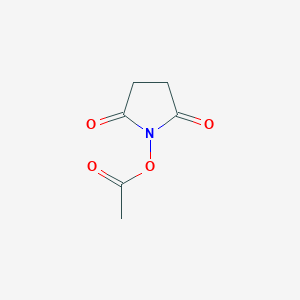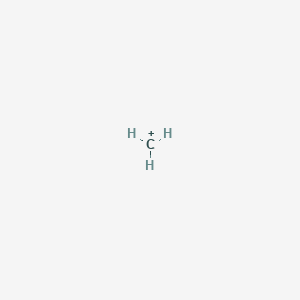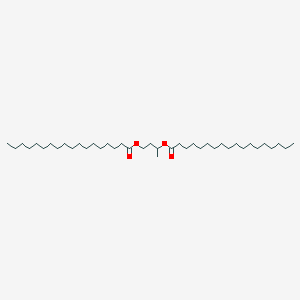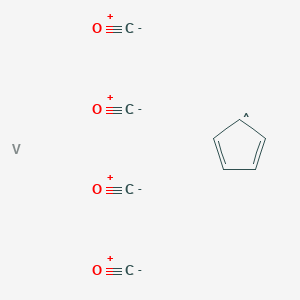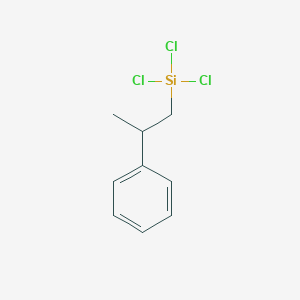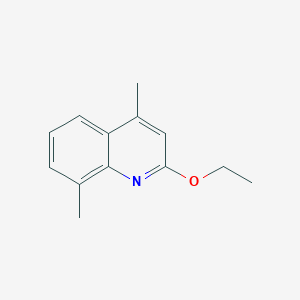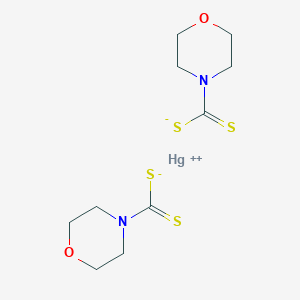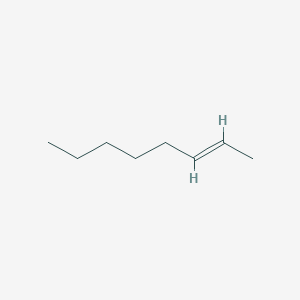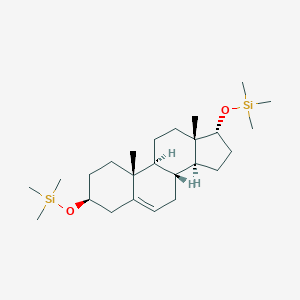![molecular formula C11H10O B089302 (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene CAS No. 13137-34-3](/img/structure/B89302.png)
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is a chemical compound that has gained significant attention from the scientific community due to its unique structure and potential applications. This compound is a member of the oxirene family and is known for its ability to undergo a range of reactions, making it a versatile tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a range of reactions. These intermediates are thought to be responsible for the compound's ability to act as a catalyst and participate in organic reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic, making it a safe option for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene in lab experiments is its versatility. This compound can undergo a range of reactions, making it a useful tool for researchers in various fields. However, one limitation is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. One area of interest is in the development of new materials, such as polymers and coatings, that incorporate this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use as a catalyst in organic reactions. Finally, there is potential for (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene to be used as a fluorescent probe in biological imaging, and more research is needed to explore this application.
Synthesemethoden
The synthesis of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene involves several steps, including the preparation of starting materials, the formation of intermediates, and the final conversion to the desired product. One common method for synthesizing this compound involves the use of palladium-catalyzed reactions, which have been shown to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene has a range of potential applications in scientific research. One area of interest is in the development of new materials, such as polymers and coatings, which can be used in a variety of industries. Additionally, this compound has been studied for its potential use as a catalyst in organic reactions, as well as its ability to act as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
13137-34-3 |
|---|---|
Produktname |
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene |
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
(1R,8S,9S,11R)-10-oxatetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+ |
InChI-Schlüssel |
KITHTTSINQXROM-DTIDVZRVSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1C4=CC=CC=C24)O3 |
SMILES |
C1C2C3C(C1C4=CC=CC=C24)O3 |
Kanonische SMILES |
C1C2C3C(C1C4=CC=CC=C24)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



